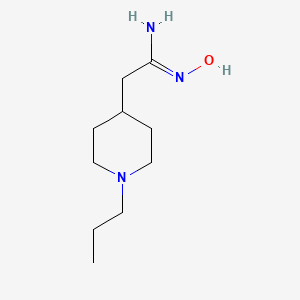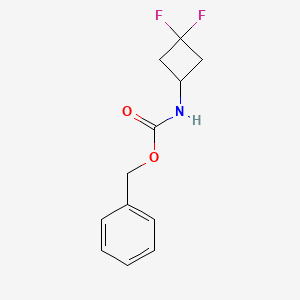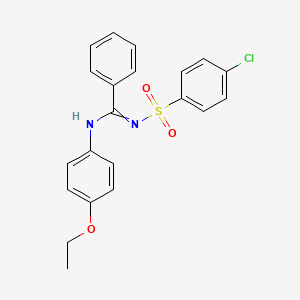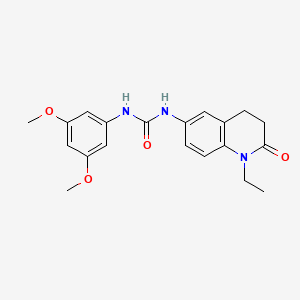![molecular formula C20H19N5O2S2 B2815984 N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1903631-37-7](/img/structure/B2815984.png)
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as members of the ring . The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure is present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Triazoles are known to participate in a variety of reactions due to their ability to act as both hydrogen bond donors and acceptors .科学的研究の応用
Anticancer Activity
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines exhibit promising anticancer properties. Researchers have explored their effects on various cancer cell lines, including breast, lung, colon, and prostate cancers. These compounds interfere with cancer cell proliferation, induce apoptosis, and inhibit tumor growth. Mechanistic studies reveal interactions with key cellular pathways involved in cancer progression .
Antimicrobial Properties
The compound’s antimicrobial potential is noteworthy. It has demonstrated activity against bacterial strains, including Gram-positive and Gram-negative bacteria. Researchers have investigated its effectiveness in combating infections caused by pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Analgesic and Anti-Inflammatory Effects
Triazolothiadiazines possess analgesic and anti-inflammatory properties. These compounds may modulate pain perception and reduce inflammation by targeting specific receptors or enzymes involved in pain signaling and immune responses .
Antioxidant Activity
The compound exhibits antioxidant effects, protecting cells from oxidative stress and free radical damage. Antioxidants play a crucial role in maintaining cellular health and preventing diseases associated with oxidative damage .
Antiviral Potential
Triazolothiadiazines have been investigated for their antiviral activity. They may inhibit viral replication and entry into host cells, making them potential candidates for antiviral drug development .
Enzyme Inhibitors
a. Carbonic Anhydrase Inhibitors: These compounds interact with carbonic anhydrase enzymes, which are essential for maintaining acid-base balance. Inhibition of carbonic anhydrase can have therapeutic implications in conditions like glaucoma and epilepsy . b. Cholinesterase Inhibitors: Relevant in neurodegenerative diseases, cholinesterase inhibitors enhance cholinergic neurotransmission and may improve cognitive function . c. Alkaline Phosphatase Inhibitors: Alkaline phosphatase plays a role in bone health and other physiological processes. Inhibition may have implications for bone disorders . d. Anti-Lipase Activity: Lipase inhibitors are relevant in managing obesity and related metabolic disorders . e. Aromatase Inhibitors: These compounds interfere with estrogen biosynthesis and are used in breast cancer treatment .
Antitubercular Agents
Triazolothiadiazines have shown promise as antitubercular agents. Researchers have evaluated their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds may contribute to the development of more effective TB therapies .
作用機序
特性
IUPAC Name |
N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S2/c26-29(27,16-8-7-14-4-1-2-5-15(14)12-16)21-13-20-23-22-19-10-9-17(24-25(19)20)18-6-3-11-28-18/h3,6-12,21H,1-2,4-5,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGMDEYGGJDGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=NN=C4N3N=C(C=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Fluorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2815903.png)

![Methyl 4-((9-(furan-2-ylmethyl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2815906.png)
![3-Methoxy-N-methyl-N-[[1-(oxolan-2-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2815907.png)

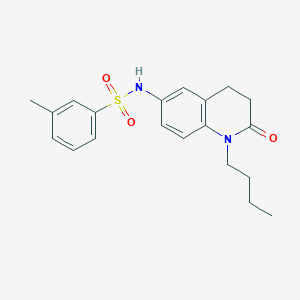
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B2815911.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2815912.png)
